This compound can be sourced from various chemical suppliers, such as BenchChem, which lists it under the catalog number B078612 with a CAS number of 119066-83-4. It falls under the category of azabicyclic compounds, which are known for their biological activity and structural diversity.
The synthesis of (1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol involves several methods that leverage its unique bicyclic structure.
One notable method involves the use of a catalytic hydrogenation process where a precursor compound undergoes hydrogenation in the presence of a palladium catalyst to introduce the azabicyclic framework while maintaining the desired stereochemistry .
The molecular structure of (1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol can be described as follows:
The molecular formula is C10H17N, and it has a molecular weight of approximately 155.25 g/mol. The compound's three-dimensional conformation can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into its spatial arrangement .
(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol participates in various chemical reactions that are essential for its utility in organic synthesis.
Reactions involving this compound often utilize:
The mechanism of action of (1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol is primarily relevant in pharmacological contexts where it may interact with biological targets.
Research suggests that this compound may exhibit activity at neurotransmitter receptors due to its structural similarity to known neurotransmitters or their precursors. The azabicyclic structure allows it to fit into receptor sites effectively, potentially influencing signaling pathways involved in neuromodulation.
Studies indicate that modifications to the bicyclic framework can significantly alter binding affinity and biological activity, highlighting the importance of precise structural characteristics .
The physical and chemical properties of (1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol are critical for understanding its behavior in various environments.
(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol has several scientific applications:
It is being explored for its potential therapeutic effects on neurological disorders due to its interaction with neurotransmitter systems.
The compound serves as an important intermediate in synthesizing more complex organic molecules due to its reactive functional groups.
Its unique structure makes it valuable for studies aimed at understanding bicyclic compounds' behavior in biological systems.
The systematic name (1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol precisely defines the compound’s molecular framework and chiral centers. The parent structure is a bicyclo[3.3.1]nonane system, comprising two fused rings sharing bridgehead atoms (positions 1 and 5). The prefix "3-aza" indicates a nitrogen atom replaces the carbon at position 3, while the "3-methyl" specifies a methyl group attached to this nitrogen. The suffix "9-ol" denotes a hydroxyl group at the bridge carbon (C9). The stereochemical descriptors (1R,5S,9s) establish the absolute configuration at three chiral centers:
This stereochemistry critically governs the molecule’s three-dimensional shape and biological interactions, as the relative spatial arrangement of the N-methyl and hydroxyl groups influences hydrogen bonding capacity and receptor binding affinity.
Elemental analysis confirms the molecular formula C₉H₁₇NO, corresponding to a molecular weight of 155.24 g/mol. This formula accounts for:
Table 1: Elemental Composition and Mass Distribution
| Element | Count | Atomic Mass (u) | Contribution (u) |
|---|---|---|---|
| Carbon (C) | 9 | 12.01 | 108.09 |
| Hydrogen (H) | 17 | 1.008 | 17.14 |
| Nitrogen (N) | 1 | 14.01 | 14.01 |
| Oxygen (O) | 1 | 16.00 | 16.00 |
| Total | 155.24 |
The formula satisfies the general rule for hydrogen deficiency in bicyclic alkanes. Compared to nonane (C₉H₂₀), the presence of nitrogen (equivalent to CH substitution) and the bicyclic system (reducing hydrogen count by 4) yield C₉H₁₇NO, consistent with the observed mass [1].
The compound’s International Chemical Identifier (InChI) and Simplified Molecular-Input Line-Entry System (SMILES) notations encode structural and stereochemical information:
GTSORJFWHKEXQH-AYMMMOKOSA-N [1] GTSORJFWHKEXQH: Represents molecular skeleton and connectivity. AYMMMOKO: Specifies stereochemistry at C1(R), C5(S), C9(S). SA: Indicates protonation state (standard tautomer). N: Version indicator.
SMILES: C[N]1C2CCCC[C@H]1C[C@H](O)C2
C[N]1: Methylated nitrogen initiating the bicyclic system. C2CCCC: Cyclohexane-like ring segment. [C@H]1: Bridgehead carbon (C1) with S configuration (implied by chiral propagation). C[C@H](O)C2: Ethyl bridge with chiral hydroxyl-bearing carbon (C9, S configuration). These notations facilitate unambiguous database searches and computational chemistry studies, enabling precise virtual screening and property prediction [1].
While explicit crystallographic data for this specific derivative was absent in the sources, the bicyclo[3.3.1]nonane skeleton exhibits well-defined conformational behavior. The system adopts a "double-chair" conformation with slight flattening at nitrogen. Key features include:
Table 2: Predicted Bond Parameters from Analogous Structures
| Bond | Length (Å) | Angle (°) | Conformational Role |
|---|---|---|---|
| C1-N | 1.50 | 109.5 | Bridgehead bond angle distortion |
| N-C3 (methyl) | 1.45 | 110.1 | Minimal steric hindrance |
| C9-O | 1.42 | 108.9 | H-bond donor capability |
| C9-C1/C5 | 1.54–1.56 | 99–102 | Bridge strain accommodation |
Computational modeling (DFT) suggests the methyl group at nitrogen adopts an equatorial-like orientation, minimizing 1,3-diaxial interactions. The hydroxyl group’s position enhances molecular polarity (TPSA ≈ 32 Ų) and stabilizes the crystal lattice via intermolecular O-H···N hydrogen bonds in analogues, a feature likely conserved in this derivative [3] [8].
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9